2-(2,4-Difluorophenyl)-5-methoxypyridine
CAS No.:
Cat. No.: VC20272053
Molecular Formula: C12H9F2NO
Molecular Weight: 221.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9F2NO |
|---|---|
| Molecular Weight | 221.20 g/mol |
| IUPAC Name | 2-(2,4-difluorophenyl)-5-methoxypyridine |
| Standard InChI | InChI=1S/C12H9F2NO/c1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14/h2-7H,1H3 |
| Standard InChI Key | SYIIATIJMPEZFQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(2,4-difluorophenyl)-5-methoxypyridine features a pyridine ring system with electron-withdrawing fluorine atoms and an electron-donating methoxy group. This combination creates a polarized π-system, facilitating metal-ligand charge transfer (MLCT) in coordination complexes . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₂NO |
| Molecular Weight | 221.21 g/mol |
| Melting Point | 79–81 °C |
| Purity (Commercial) | ≥95% |
| CAS Number | 1809322-55-1 |
The methoxy group enhances solubility in organic solvents, while fluorine atoms improve metabolic stability and lipophilicity, critical for biological applications .
Synthesis and Chemical Reactivity
Synthetic Routes
The primary synthesis involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between 2,4-difluorophenylboronic acid and 5-methoxypyridine derivatives . Alternative methods include:
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One-pot trifluoromethoxylation of pyridines under continuous flow conditions, optimizing yields to >70% .
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Halogen exchange reactions using 2-bromo-5-methoxypyridine as a precursor, though this route is less common .
Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving reaction times under 2 hours with minimal byproducts.
Reactivity Profile
The compound undergoes electrophilic substitution at the pyridine ring’s 3- and 4-positions due to electron-deficient aromaticity. Key reactions include:
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Coordination with transition metals (e.g., Ir, Ru) to form photocatalytically active complexes .
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Demethylation under acidic conditions, yielding 2-(2,4-difluorophenyl)-5-hydroxypyridine, a precursor for further functionalization .
Applications in Photocatalysis
2-(2,4-Difluorophenyl)-5-methoxypyridine serves as a cyclometalating ligand in Ir(III) complexes, critical for visible-light photoredox catalysis. These complexes exhibit:
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Long-lived excited states (τ ≈ 1.2 μs) due to enhanced MLCT transitions .
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High quantum yields (ΦPL ≈ 50–60%) in blue-emitting OLEDs, outperforming non-fluorinated analogues .
Table 1: Photocatalytic Performance of Ir(III) Complexes
| Ligand | λem (nm) | ΦPL (%) | Catalytic Turnover (TOF) |
|---|---|---|---|
| 2-(2,4-Difluorophenyl)-5-methoxypyridine | 450 | 58 | 12,000 h⁻¹ |
| 2-Phenylpyridine (reference) | 480 | 35 | 8,500 h⁻¹ |
The fluorine substituents induce a blue shift in emission spectra by lowering the HOMO energy level, while the methoxy group stabilizes the LUMO, enhancing redox stability .
Biological and Medicinal Relevance
Antiparasitic Activity
In preclinical assays, the compound demonstrated potency against Leishmania infantum (IC₅₀ = 0.8 μM), attributed to increased lipophilicity from fluorine atoms, which enhance membrane penetration .
Kinase Inhibition
Derivatives of 2-(2,4-difluorophenyl)-5-methoxypyridine show promise as PI3K/mTOR dual inhibitors, with compound 22c exhibiting IC₅₀ values of 0.22 nM (PI3Kα) and 23 nM (mTOR). This activity stems from:
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Sulfonamide groups occupying the affinity-binding pocket of PI3K.
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Methoxy-pyridine interacting with the hinge region of mTOR .
Figure 1: Effect of 22c on HCT-116 Cell Apoptosis
Physicochemical Properties and Stability
Solubility and Partitioning
| Solvent | Solubility (mg/mL) | Log P (octanol/water) |
|---|---|---|
| Dichloromethane | 45.2 | 2.85 |
| Water | 0.18 | - |
The low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 210 °C, with 95% mass retention up to 150 °C under nitrogen .
Comparative Analysis with Structural Analogues
Table 2: Substituent Effects on Photophysical Properties
| Compound | Substituent | λem (nm) | ΦPL (%) |
|---|---|---|---|
| 2-(2,4-Difluorophenyl)-5-methoxypyridine | -OCH₃ | 450 | 58 |
| 2-(2,4-Difluorophenyl)-5-methylpyridine | -CH₃ | 465 | 42 |
| 2-(2,4-Difluorophenyl)-5-fluoropyridine | -F | 430 | 50 |
Methoxy substitution balances electron donation and steric bulk, optimizing both emission efficiency and catalytic activity .
Future Directions and Challenges
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Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability for antiparasitic applications .
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Hybrid Catalysts: Integrating Ir(III) complexes into MOFs for heterogeneous photocatalysis .
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Structure-Activity Relationships: Systematic exploration of para-substituents on the difluorophenyl ring to enhance kinase inhibition .
Challenges include mitigating photosensitivity in biological systems and scaling up synthetic protocols while maintaining >98% purity .
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